molecular formula C10H13ClFNO2 B1442849 4-Fluoro-L-phenylalanine methyl ester, HCl CAS No. 64231-55-6

4-Fluoro-L-phenylalanine methyl ester, HCl

Cat. No. B1442849
CAS RN: 64231-55-6
M. Wt: 233.67 g/mol
InChI Key: FHEHCZJLZDLUAW-FVGYRXGTSA-N
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Description

4-Fluoro-L-phenylalanine methyl ester, HCl is a chemical compound with the CAS Number: 64231-55-6 . Its molecular weight is 233.67 and its IUPAC name is methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 233.67 .

Scientific Research Applications

Enzyme Inhibition Studies

4-Fluoro-L-phenylalanine methyl ester, HCl: is utilized in enzyme inhibition studies due to its structural similarity to phenylalanine. Researchers use it to investigate the binding and inhibition mechanisms of enzymes that normally utilize phenylalanine as a substrate. This can lead to the development of new therapeutic agents targeting diseases where such enzymes play a critical role .

Protein Stability Enhancement

The incorporation of fluorinated amino acids like 4-Fluoro-L-phenylalanine into proteins can significantly enhance their catabolic stability. This is particularly beneficial in the development of therapeutic proteins and peptide-based vaccines, where increased stability can improve efficacy and shelf-life .

Positron Emission Tomography (PET) Imaging

Fluorinated phenylalanines are valuable in PET imaging for tumor ecosystems4-Fluoro-L-phenylalanine methyl ester, HCl can be used as a tracer due to its fluorine content, providing insights into the metabolic activity within tumors .

Drug Development

The introduction of fluorine atoms into pharmaceutical compounds can improve their biophysical and chemical properties4-Fluoro-L-phenylalanine methyl ester, HCl serves as a building block in the synthesis of fluorinated drugs, enhancing properties like membrane permeability, stability, and bioavailability .

Peptide Synthesis

This compound is used in the synthesis of peptides, where the introduction of fluorine can alter peptide structure, stability, and function. It allows researchers to study the effects of fluorination on peptide behavior and interactions .

Protein Folding and Conformation Studies

The unique properties of fluorinated amino acids enable scientists to explore protein folding and conformation. By substituting natural amino acids with 4-Fluoro-L-phenylalanine methyl ester, HCl , researchers can observe changes in protein structure and stability .

Therapeutic Protein Engineering

Engineering therapeutic proteins with fluorinated amino acids like 4-Fluoro-L-phenylalanine can lead to improved therapeutic properties, such as increased resistance to proteolytic degradation and enhanced binding affinity to targets .

Study of Protein-Protein Interactions

The fluorine atom’s small size and high electronegativity make 4-Fluoro-L-phenylalanine methyl ester, HCl an interesting tool for studying protein-protein interactions. Its incorporation into proteins can affect how they interact with each other, providing valuable insights into complex biological processes .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHCZJLZDLUAW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-L-phenylalanine methyl ester, HCl

CAS RN

64231-55-6
Record name L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64231-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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